molecular formula C15H21NO2 B7858731 4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid

4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid

Cat. No.: B7858731
M. Wt: 247.33 g/mol
InChI Key: IWKFDCWCXGGJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid is an organic compound that features a benzoic acid core substituted with a cyclopropylmethyl and propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid typically involves the reaction of benzoic acid derivatives with cyclopropylmethyl and propan-2-yl amines under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process might include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely but often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid hydrochloride
  • This compound methyl ester

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it particularly useful in certain applications.

Properties

IUPAC Name

4-[[cyclopropylmethyl(propan-2-yl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11(2)16(9-12-3-4-12)10-13-5-7-14(8-6-13)15(17)18/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKFDCWCXGGJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CC1)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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